molecular formula C30H29N3O4 B236468 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide

3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide

Cat. No. B236468
M. Wt: 495.6 g/mol
InChI Key: SMVHFMMJAXXURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is not fully understood. However, it has been suggested that 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. Additionally, 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide for lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, a limitation is that the mechanism of action of 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is not fully understood, which may make it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. One direction is to further investigate its mechanism of action, which may provide insight into how it can be optimized for use in cancer treatment. Additionally, research could be conducted to investigate the potential use of 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could be conducted to investigate the potential use of 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 4-(4-methoxybenzoyl)-1-piperazine to form 4-(4-methoxybenzoyl)-1-(2-naphthoyl)piperazine. Finally, 4-(4-methoxybenzoyl)-1-(2-naphthoyl)piperazine is reacted with 4-aminophenol to form 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide.

Scientific Research Applications

3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have potential applications in cancer treatment. In vitro studies have demonstrated that 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

3-methoxy-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C30H29N3O4/c1-36-26-13-7-21(8-14-26)30(35)33-17-15-32(16-18-33)25-11-9-24(10-12-25)31-29(34)27-19-22-5-3-4-6-23(22)20-28(27)37-2/h3-14,19-20H,15-18H2,1-2H3,(H,31,34)

InChI Key

SMVHFMMJAXXURF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.